52-Fold Higher NMDA Receptor Potency Compared to L-AP5 Stereoisomer
The stereochemical purity of d-AP5 directly dictates its activity at the NMDA receptor. The D-isomer (d-AP5) is the active form, while the L-isomer (L-AP5) is functionally inactive. Direct comparison of the two enantiomers shows that d-AP5 is approximately 52-fold more potent than L-AP5 . This difference means that even minor contamination with the L-isomer can significantly alter the effective concentration of an active antagonist, making the pure D-isomer essential for quantitative pharmacology.
| Evidence Dimension | Relative NMDA Receptor Antagonist Potency |
|---|---|
| Target Compound Data | Active enantiomer |
| Comparator Or Baseline | L-AP5 (inactive enantiomer) |
| Quantified Difference | Approximately 52-fold higher potency |
| Conditions | Comparison of stereoisomers in NMDA receptor functional assays |
Why This Matters
Procuring the pure d-AP5 enantiomer ensures that 100% of the measured mass contributes to NMDA receptor blockade, eliminating the need to double the dosage or account for an unknown activity ratio from a racemic mixture.
